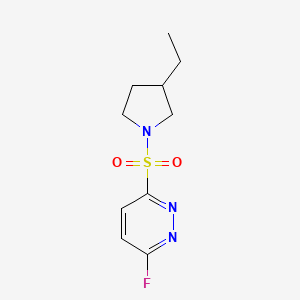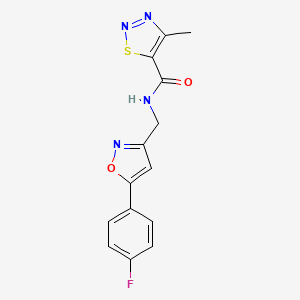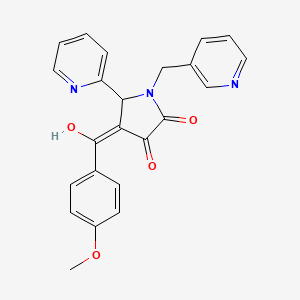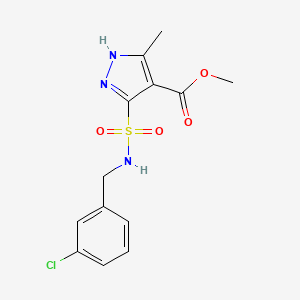
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide, also known as BMA-168, is a synthetic compound that has been extensively studied for its potential pharmacological properties. BMA-168 belongs to the class of quinolone derivatives and has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Compounds with structures similar to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide often feature in medicinal chemistry research due to their potential pharmacological properties. For example, isoquinoline derivatives are studied for their pharmacological importance in modern therapeutics, showing a range of biological activities such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and anti-glaucoma effects (Danao et al., 2021). These findings suggest that compounds related to the specified chemical could be investigated for similar therapeutic applications.
Environmental Remediation
Research on the removal and transformation of pollutants, such as acetaminophen (ACT), from the environment can provide insights into the potential environmental applications of related compounds. Studies have explored various strategies for detoxifying and removing pollutants, focusing on the transformation pathways and intermediates in different environmental compartments like wastewater, surface water, ground water, and soil/sediments (Vo et al., 2019). Such research highlights the importance of understanding chemical transformations in developing effective removal technologies, which could be relevant to the compound if it or its derivatives are found to be environmental contaminants.
Neuroprotection and Neurodegeneration
The study of neurotoxic and neuroprotective properties of compounds is crucial in developing treatments for neurodegenerative diseases. Tetrahydroisoquinolines, for instance, have been examined for their roles in neurodegeneration, with some derivatives acting on mitochondria and inducing neurodegeneration, mimicking conditions like Parkinson's disease (Kotake & Ohta, 2003). Research in this area could inform studies on the specified compound, especially concerning its potential effects on neuronal health and function.
Antioxidant Capacity
Understanding the antioxidant capacity of compounds is vital in evaluating their potential therapeutic effects against oxidative stress-related diseases. The ABTS/PP decolorization assay is a common method for assessing antioxidant capacity, revealing the reaction pathways that underlie antioxidant activity (Ilyasov et al., 2020). Research on the antioxidant properties of compounds structurally related to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide could contribute to the development of novel antioxidants.
Propriétés
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-17-9-12-23-20(13-17)27(32)21(26(31)18-7-5-4-6-8-18)15-29(23)16-25(30)28-22-11-10-19(33-2)14-24(22)34-3/h4-15H,16H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGUICMFYNIWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)





![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2608552.png)

methanone](/img/structure/B2608556.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2608562.png)